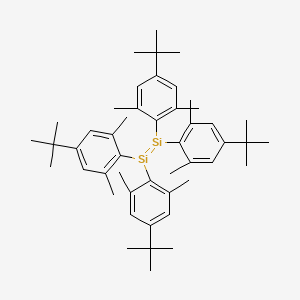
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene is a chemical compound known for its unique structure and properties. It belongs to the class of disilenes, which are compounds containing a silicon-silicon double bond. The presence of bulky tert-butyl and dimethylphenyl groups provides steric protection to the silicon-silicon double bond, making it relatively stable compared to other disilenes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene typically involves the reduction of a suitable precursor, such as a dichlorodisilane, in the presence of a reducing agent. One common method is the reduction of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)dichlorodisilane using potassium graphite (KC8) in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reducing agent concentration, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene can undergo various chemical reactions, including:
Oxidation: The silicon-silicon double bond can be oxidized to form silanones or siloxanes.
Reduction: Further reduction can lead to the formation of silyl radicals or silanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like molecular oxygen or ozone can be used under controlled conditions.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) can be used in the presence of a catalyst.
Major Products
Oxidation: Silanones, siloxanes.
Reduction: Silyl radicals, silanes.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-silicon double bonds.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Catalysis: It can be used as a ligand or catalyst in various organic transformations.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene primarily involves the reactivity of the silicon-silicon double bond. The bulky substituents provide steric protection, allowing the compound to participate in selective reactions. The silicon-silicon double bond can interact with various molecular targets, leading to the formation of new bonds and compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(2,4-di-tert-butylphenyl)disilene
- Tetrakis(2,6-dimethylphenyl)disilene
- Tetrakis(4-tert-butylphenyl)disilene
Uniqueness
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene is unique due to the specific arrangement of its substituents, which provides a balance between steric protection and reactivity. This makes it more stable than some other disilenes while still being reactive enough for various chemical transformations.
Eigenschaften
CAS-Nummer |
110698-82-3 |
|---|---|
Molekularformel |
C48H68Si2 |
Molekulargewicht |
701.2 g/mol |
IUPAC-Name |
bis(4-tert-butyl-2,6-dimethylphenyl)silylidene-bis(4-tert-butyl-2,6-dimethylphenyl)silane |
InChI |
InChI=1S/C48H68Si2/c1-29-21-37(45(9,10)11)22-30(2)41(29)49(42-31(3)23-38(24-32(42)4)46(12,13)14)50(43-33(5)25-39(26-34(43)6)47(15,16)17)44-35(7)27-40(28-36(44)8)48(18,19)20/h21-28H,1-20H3 |
InChI-Schlüssel |
TWYVENCVODTAIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[Si](=[Si](C2=C(C=C(C=C2C)C(C)(C)C)C)C3=C(C=C(C=C3C)C(C)(C)C)C)C4=C(C=C(C=C4C)C(C)(C)C)C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


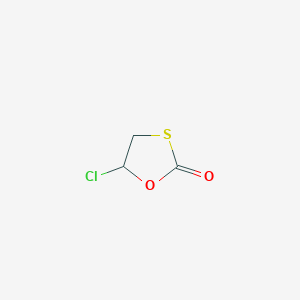
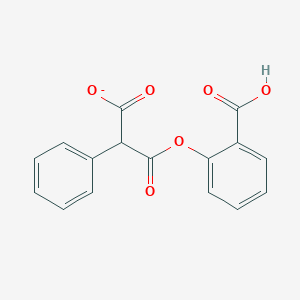
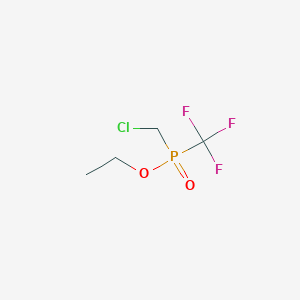
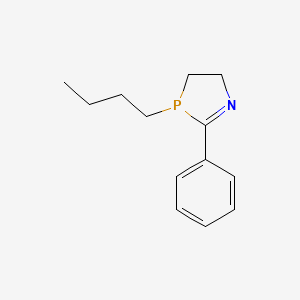
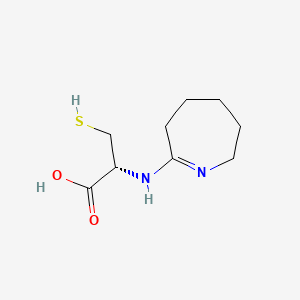
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
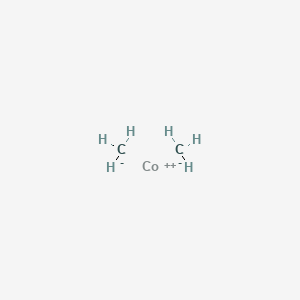

![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
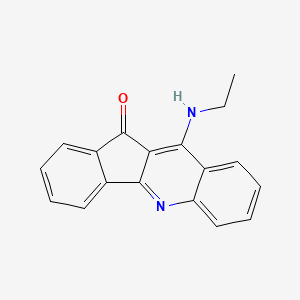
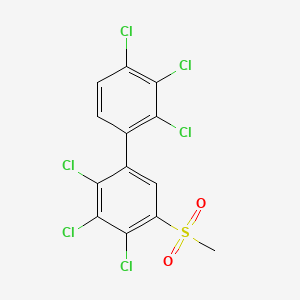
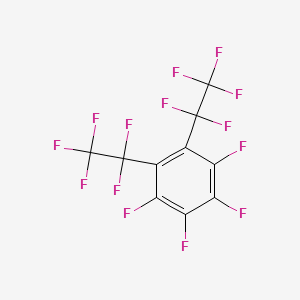
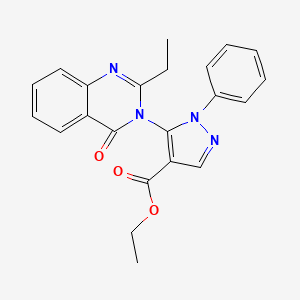
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
